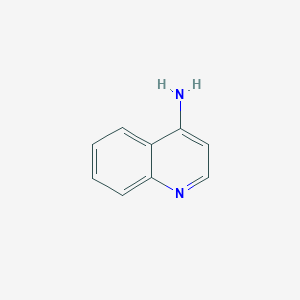

4-Aminoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYRLEXKXQRZDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206491 |

Source

|

| Record name | 4-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-68-7 |

Source

|

| Record name | 4-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 4-Aminoquinolines Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline class of drugs, with chloroquine (B1663885) as its most prominent member, has been a cornerstone of antimalarial chemotherapy for decades.[1] These synthetic compounds have historically demonstrated high efficacy against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite.[2] Their affordability and safety profile made them a primary tool in malaria control and treatment.[1] However, the emergence and global spread of chloroquine-resistant P. falciparum have significantly curtailed their use.[1][2] Understanding the precise mechanism of action of 4-aminoquinolines is paramount for the development of novel antimalarials that can overcome existing resistance and for the rational design of new therapeutic strategies.

This technical guide provides a comprehensive overview of the core mechanism of action of 4-aminoquinolines against P. falciparum. It delves into the primary target of these drugs—the parasite's heme detoxification pathway—and explores the critical role of drug accumulation within the parasite's digestive vacuole. Furthermore, it examines the molecular basis of resistance, focusing on the key genetic determinants. This guide is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining key experimental protocols, and providing visual representations of the underlying biological processes.

Core Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action of 4-aminoquinolines is the disruption of the parasite's unique heme detoxification process.[3] During its intraerythrocytic development, the malaria parasite digests vast amounts of the host's hemoglobin within an acidic organelle known as the digestive vacuole (DV).[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[5] To protect itself from the damaging effects of this free heme, which include membrane lysis and the generation of reactive oxygen species, the parasite polymerizes it into an inert, crystalline pigment called hemozoin.[5][6]

4-aminoquinolines, being weak bases, accumulate to high concentrations within the acidic environment of the DV through a process of ion trapping.[4] Once inside the DV, they interfere with the formation of hemozoin.[5] It is believed that these drugs cap the growing hemozoin crystal, preventing further polymerization of heme.[7] This leads to the accumulation of toxic free heme within the DV, ultimately causing parasite death.[3][7]

Signaling Pathway of Heme Detoxification and its Inhibition

The following diagram illustrates the pathway of hemoglobin digestion, heme polymerization into hemozoin, and the inhibitory action of 4-aminoquinolines.

Drug Accumulation in the Digestive Vacuole

A critical factor for the antimalarial activity of 4-aminoquinolines is their accumulation to high concentrations within the parasite's DV.[4] As weak bases, these drugs are uncharged at the physiological pH of the erythrocyte cytoplasm and can readily diffuse across membranes.[8] Upon entering the acidic environment of the DV (pH ~5.2), the aminoquinoline molecule becomes protonated.[8][9] This charged form is less membrane-permeable and is effectively "trapped" within the organelle.[8] This process, known as ion trapping, can lead to drug concentrations in the DV that are several hundred to a thousand times higher than in the surrounding medium.[8]

Resistance to 4-Aminoquinolines

The primary mechanism of resistance to 4-aminoquinolines in P. falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8] PfCRT is a transmembrane protein located on the DV membrane.[8] Mutations in PfCRT, particularly the K76T substitution, are strongly correlated with chloroquine resistance.[10] It is believed that the mutated PfCRT protein functions as a transporter that actively effluxes the protonated this compound from the DV, thereby reducing its concentration at the site of action.[10][11]

Another gene, the P. falciparum multidrug resistance 1 (pfmdr1), has also been implicated in modulating the level of resistance to 4-aminoquinolines and other antimalarials.[12][13] Polymorphisms in pfmdr1 can influence the parasite's susceptibility to these drugs, although its precise role in this compound resistance is considered secondary to that of PfCRT.[13]

The following diagram illustrates the mechanism of drug accumulation and resistance.

Quantitative Data

The following tables summarize key quantitative data related to the activity and mechanism of action of 4-aminoquinolines against P. falciparum.

Table 1: In Vitro Activity of 4-Aminoquinolines against Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) P. falciparum Strains

| Compound | Strain | IC50 (nM) | Reference |

| Chloroquine | NF54 (CQS) | 2-30 | [1] |

| Chloroquine | K1 (CQR) | 6-114 | [1] |

| Chloroquine | Haiti 135 (CQS) | ≤25 | [14] |

| Chloroquine | Indochina I (CQR) | >25 | [14] |

| Amodiaquine | D6 (CQS) | <30 | |

| Amodiaquine | W2 (CQR) | <30 | |

| Desethylamodiaquine | D6 (CQS) | <60 | |

| Desethylamodiaquine | W2 (CQR) | >60 |

Table 2: Chloroquine Accumulation in Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) P. falciparum

| Strain Type | Cellular Accumulation Ratio (CAR) | Condition | Reference |

| CQS | ~1200 | Presence of glucose | [8] |

| CQR | ~350 | Presence of glucose | [8] |

| CQS & CQR | ~700 | Absence of glucose | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of 4-aminoquinolines.

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[15]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.[16]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well microtiter plates (pre-dosed with serial dilutions of the test compounds)

-

SYBR Green I lysis buffer (containing SYBR Green I, Tris-HCl, EDTA, saponin, and Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the this compound compounds in the 96-well plates.

-

Add the synchronized ring-stage parasite culture (at a specific parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, add the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.[17]

The following diagram outlines the workflow for this assay.

In Vitro β-Hematin Formation (Hemozoin Inhibition) Assay

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[18]

Principle: In an acidic, aqueous environment, heme (hematin) can be induced to polymerize into β-hematin. The amount of β-hematin formed can be quantified spectrophotometrically after differential solubilization.[2][18]

Materials:

-

Hemin (B1673052) chloride

-

Sodium acetate (B1210297) buffer (pH 4.8)

-

Test compounds (4-aminoquinolines) dissolved in DMSO

-

96-well microtiter plates

-

Tween 20 or other initiator

-

Spectrophotometer

Procedure:

-

Add the acetate buffer to the wells of a 96-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding a solution of hemin chloride.

-

Add an initiator such as Tween 20.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

After incubation, centrifuge the plate and remove the supernatant.

-

Wash the pellet to remove unreacted heme.

-

Solubilize the β-hematin pellet in a suitable solvent (e.g., NaOH).

-

Measure the absorbance of the solubilized β-hematin at a specific wavelength (e.g., 405 nm).

-

Calculate the percentage of inhibition of β-hematin formation compared to a no-drug control.

Measurement of Drug Accumulation

This experiment quantifies the accumulation of a radiolabeled drug within the parasite.

Principle: Radiolabeled this compound is incubated with infected erythrocytes, and the amount of radioactivity associated with the cells is measured to determine the cellular accumulation ratio (CAR).

Materials:

-

Radiolabeled this compound (e.g., [3H]chloroquine)

-

P. falciparum culture (CQS and CQR strains)

-

Silicone oil

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Incubate the parasite culture with a known concentration of radiolabeled this compound for a defined period.

-

Layer the cell suspension on top of silicone oil in a microcentrifuge tube.

-

Centrifuge the tubes to pellet the cells through the oil, separating them from the extracellular medium.

-

Freeze the tubes and cut off the tips containing the cell pellets.

-

Lyse the cells and measure the radioactivity in the pellet using a scintillation counter.

-

Calculate the intracellular drug concentration and the CAR by comparing the intracellular and extracellular drug concentrations.

Conclusion

The mechanism of action of 4-aminoquinolines against Plasmodium falciparum is a well-studied and fascinating example of targeted chemotherapy. The primary mode of action, the inhibition of hemozoin formation, is a consequence of the drug's ability to accumulate to high concentrations in the parasite's acidic digestive vacuole. The evolution of resistance, primarily through mutations in the PfCRT transporter, highlights the parasite's ability to adapt to drug pressure. A thorough understanding of these molecular interactions and resistance mechanisms is crucial for the ongoing efforts to develop new and effective antimalarial therapies. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core mechanisms, quantitative data for comparative analysis, and standardized protocols for further investigation.

References

- 1. Study of the antimalarial activity of this compound compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring pH of the Plasmodium falciparum digestive vacuole by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efflux of chloroquine from Plasmodium falciparum: mechanism of chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutational profile of pfdhfr, pfdhps, pfmdr1, pfcrt and pfk13 genes of P. falciparum associated with resistance to different antimalarial drugs in Osun state, southwestern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

- 14. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iddo.org [iddo.org]

- 16. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 17. malariaworld.org [malariaworld.org]

- 18. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Aminoquinoline for Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. Derivatives such as chloroquine (B1663885) and amodiaquine (B18356) have been frontline therapies for decades. The enduring relevance of this chemical class extends beyond antimalarial applications, with investigations into its potential as anticancer, antiviral, and anti-inflammatory agents. A comprehensive understanding of the physicochemical properties of the this compound core is paramount for the rational design of novel derivatives with improved efficacy, optimized pharmacokinetic profiles, and reduced toxicity. This technical guide provides an in-depth overview of these key properties, details the experimental protocols for their determination, and visualizes the fundamental mechanism of action.

Core Physicochemical Properties of this compound

The physicochemical characteristics of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For the this compound scaffold, properties such as pKa, lipophilicity (logP), solubility, and molecular weight are of particular importance.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the parent this compound molecule. It is important to note that these values serve as a baseline, and substitution at various positions on the quinoline (B57606) ring or the amino group will significantly modulate these properties in derivative compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem[1][2] |

| pKa | The pKa of the quinoline ring nitrogen in this compound derivatives is influenced by substituents. For instance, in a series of 7-substituted analogs, the quinoline nitrogen pKa ranged from 6.28 for a nitro derivative to 8.36 for an amino derivative. The tertiary amino nitrogen in the side chain of these derivatives has a pKa ranging from 7.65 to 10.02.[3] | N/A |

| Calculated logP (XLogP3) | 1.6 | PubChem[1] |

| Water Solubility | Slightly soluble | Thermo Fisher Scientific[4] |

Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of antimalarial action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the Plasmodium parasite.[5][6] Within this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

This compound-based drugs, being weak bases, become protonated and trapped within the acidic environment of the digestive vacuole. Here, they interfere with the detoxification of heme by binding to it and inhibiting the heme polymerase enzyme.[3][5][7][8] This leads to the accumulation of toxic free heme, which in turn causes oxidative stress and damage to the parasite's membranes, ultimately leading to its death.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is essential in drug discovery. The following sections detail standard experimental protocols for measuring pKa, logP, and solubility.

Determination of pKa (Potentiometric Titration)

Principle: This method involves the gradual titration of a solution of the compound with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the this compound derivative (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the sample solution in a thermostated vessel.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the titrant (acid or base) in small, precise increments.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point of the titration curve. For a weak base, this is the point at which half of the base has been neutralized.

-

Determination of logP (Shake-Flask Method)

Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water. LogP is the logarithm of this partition coefficient.

Methodology:

-

Preparation:

-

Prepare a stock solution of the this compound derivative in the solvent in which it is more soluble.

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.

-

The total amount of compound should not exceed its solubility limit in either phase.

-

Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.

-

Determination of Aqueous Solubility (Thermodynamic/Equilibrium Method)

Principle: This method, often referred to as the shake-flask method for solubility, determines the equilibrium solubility of a compound in a specific solvent at a given temperature. It measures the concentration of the compound in a saturated solution that is in equilibrium with the solid drug.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid this compound derivative to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

-

Separation of Solid:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical method, such as HPLC with a standard curve.

-

-

Reporting:

-

The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

-

Conclusion

The this compound scaffold remains a privileged structure in drug discovery. A thorough understanding of its fundamental physicochemical properties is indispensable for the design of new analogs with superior therapeutic profiles. By leveraging the data and experimental protocols outlined in this guide, researchers can make more informed decisions in the hit-to-lead and lead optimization stages of drug development, ultimately accelerating the discovery of novel and effective this compound-based medicines. The interplay between pKa, lipophilicity, and solubility is critical for the accumulation of these drugs in their target compartments and their subsequent interaction with biological targets. The continued exploration of this versatile scaffold, guided by a solid foundation in its physicochemical principles, holds significant promise for addressing a range of unmet medical needs.

References

- 1. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Breakthrough: An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Antimalarials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery and developmental history of 4-aminoquinoline antimalarials, a class of compounds that has played a crucial role in the global fight against malaria. From the early use of natural quinine (B1679958) to the synthesis of chloroquine (B1663885) and the subsequent development of related compounds, this document details the scientific journey, key experimental methodologies, and the evolution of our understanding of their mechanism of action and the emergence of resistance.

From Cinchona Bark to Synthetic Analogs: A Historical Perspective

The story of 4-aminoquinolines begins with quinine, an alkaloid derived from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1][2] The strategic importance of quinine became acutely apparent during World War II, when traditional sources were compromised, spurring intensive research into synthetic alternatives.[3] This led to the development of the this compound scaffold, a cornerstone of antimalarial chemotherapy.

A major breakthrough occurred in 1934 when German scientists at Bayer synthesized chloroquine, initially named Resochin.[1][4] Though initially shelved due to perceived toxicity, it was later re-evaluated and introduced into clinical practice in 1947, proving to be a highly effective and well-tolerated antimalarial.[4] Following this, amodiaquine (B18356) was synthesized in 1948, offering an alternative with activity against some chloroquine-resistant strains of Plasmodium falciparum.[3][5]

However, the widespread use of chloroquine led to the emergence of drug-resistant parasites, first reported in the late 1950s.[1][2] This unfortunate development has necessitated the continued search for new and effective this compound derivatives and combination therapies.

Quantitative Analysis of Antimalarial Activity

The efficacy of this compound antimalarials is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50% in vitro. The following table summarizes key data for prominent 4-aminoquinolines.

| Compound | Year of Discovery/Introduction | Molecular Weight ( g/mol ) | IC50 (nM) against P. falciparum 3D7 (CQ-sensitive) | IC50 (nM) against P. falciparum K1 (CQ-resistant) |

| Quinine | 1820 (Isolation) | 324.42 | ~100-300 | ~300-1000 |

| Chloroquine | 1934 (Synthesis) | 319.87 | 10 - 30 | 100 - 500+ |

| Amodiaquine | 1948 (Synthesis) | 355.88 | 10 - 40 | 40 - 150 |

| Hydroxychloroquine | ~1946 | 335.87 | 15 - 40 | 150 - 600+ |

Note: IC50 values can vary depending on the specific parasite strain and the assay methodology used. The values presented here are approximate ranges based on published literature.

Unraveling the Mechanism of Action

The primary mode of action of this compound antimalarials targets the food vacuole of the intraerythrocytic stage of the Plasmodium parasite. During its growth, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole. Here, they are thought to interfere with the heme polymerization process, leading to a buildup of toxic free heme, which ultimately kills the parasite.[6]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole. These mutations are believed to reduce the accumulation of chloroquine within the vacuole.

Mechanism of action of this compound antimalarials.

Experimental Protocols

Synthesis of Chloroquine

The synthesis of chloroquine typically involves the condensation of 4,7-dichloroquinoline (B193633) with an appropriate side chain, such as 4-amino-1-diethylaminopentane (novaldiamine).

Materials:

-

4,7-dichloroquinoline

-

4-amino-1-diethylaminopentane (novaldiamine)

-

Phenol (B47542) (catalyst)

-

Inert solvent (e.g., toluene (B28343) or xylene)

-

Base (e.g., potassium carbonate)

Procedure:

-

A mixture of 4,7-dichloroquinoline and a catalytic amount of phenol is heated in an inert solvent.

-

4-amino-1-diethylaminopentane is added dropwise to the heated mixture.

-

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is washed with an aqueous base solution (e.g., sodium hydroxide) to remove unreacted phenol and acidic byproducts.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude chloroquine base.

-

The crude product can be further purified by recrystallization or column chromatography.

-

For pharmaceutical use, the chloroquine base is typically converted to a salt, such as chloroquine phosphate, by reacting it with phosphoric acid in a suitable solvent like ethanol.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the IC50 of antimalarial compounds.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Test compounds and control drugs (e.g., chloroquine, artesunate)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (containing saponin (B1150181) and Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Serially dilute the test compounds and control drugs in complete culture medium in a 96-well plate.

-

Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

-

Add the parasite suspension to each well of the plate containing the diluted drugs. Include drug-free wells as a negative control.

-

Incubate the plates for 72 hours in a humidified, gas-controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test in Mice)

This standard test evaluates the schizontocidal activity of a compound against an early Plasmodium berghei infection in mice.

Materials:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mouse

-

Healthy mice (e.g., Swiss albino or BALB/c)

-

Test compound and positive control drug (e.g., chloroquine)

-

Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect healthy mice intraperitoneally with approximately 1x10^7 parasitized red blood cells from a donor mouse.

-

Randomly divide the infected mice into groups (e.g., vehicle control, positive control, and test compound groups).

-

Two to four hours post-infection (Day 0), administer the first dose of the vehicle, positive control, or test compound to the respective groups via the desired route (e.g., oral gavage).

-

Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3).

-

On Day 4, collect a thin blood smear from the tail of each mouse.

-

Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination (counting the number of parasitized red blood cells per 1,000 red blood cells).

-

Calculate the percentage of suppression of parasitemia for each treated group relative to the vehicle control group.

Drug Development Workflow

The discovery and development of new this compound antimalarials follow a structured pipeline, from initial lead identification to preclinical and clinical evaluation.

A generalized workflow for the discovery and development of new this compound antimalarials.

The Future of 4-Aminoquinolines

Despite the challenge of drug resistance, the this compound scaffold remains a valuable template for the design of new antimalarial agents. Current research focuses on modifying the this compound structure to overcome resistance mechanisms, developing hybrid molecules that combine the this compound core with other pharmacophores, and exploring their potential in combination therapies to enhance efficacy and delay the development of resistance. The rich history and deep understanding of this class of compounds provide a solid foundation for the continued development of life-saving antimalarial drugs.

References

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. Archive: Progress Fighting Malaria: A Timeline | UC San Francisco [ucsf.edu]

- 3. Amodiaquine - Wikipedia [en.wikipedia.org]

- 4. Chloroquine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

4-Aminoquinoline core structure and its role in antimalarial activity

An In-depth Technical Guide to the 4-Aminoquinoline Core and its Antimalarial Activity

Introduction

The this compound scaffold is a cornerstone in the history of antimalarial chemotherapy. For decades, drugs based on this core structure, most notably Chloroquine (B1663885) (CQ), were the first-line treatment for malaria, a devastating infectious disease caused by Plasmodium parasites.[1][2] These agents are highly effective against the blood stages of the parasite, where the clinical symptoms of malaria manifest.[3] However, the emergence and widespread resistance of Plasmodium falciparum, the most lethal species, to chloroquine has significantly compromised its efficacy and spurred intensive research into novel derivatives that can overcome these resistance mechanisms.[1][4][5]

This guide provides a detailed technical overview of the this compound core, its mechanism of action, critical structure-activity relationships (SAR), and the experimental protocols used to evaluate its antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial discovery.

The this compound Core Structure

The defining feature of this class of drugs is the quinoline (B57606) bicyclic ring system with an amino group at the C-4 position. This core is typically attached to a flexible, basic aminoalkyl side chain. The structure of chloroquine, the prototypical this compound, illustrates these key components. A halogen, typically chlorine, at the C-7 position of the quinoline ring is a crucial feature for high antimalarial potency.[6][7]

Mechanism of Antimalarial Action: Heme Polymerization Inhibition

The primary mechanism of action for 4-aminoquinolines is the disruption of a vital detoxification pathway within the malaria parasite.[8]

-

Hemoglobin Digestion: During its intraerythrocytic stage, the parasite resides within a digestive vacuole (DV), an acidic organelle (pH ~5.0-5.5). It ingests large amounts of host cell hemoglobin as a source of amino acids.[3]

-

Heme Release: The digestion of the globin protein releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[9][10]

-

Detoxification to Hemozoin: To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as malaria pigment).[11]

-

Drug Accumulation: As weak bases, 4-aminoquinolines are uncharged at physiological pH and can diffuse across membranes. Upon entering the acidic DV, the nitrogen atoms in the quinoline ring and the side chain become protonated.[3] This charged state traps the drug within the DV, leading to its accumulation at concentrations several hundred-fold higher than in the surrounding plasma.[3][8]

-

Inhibition of Polymerization: The high concentration of the protonated this compound in the DV allows it to bind to heme molecules. This interaction is thought to occur via π-π stacking between the quinoline ring and the porphyrin ring of heme.[12] This drug-heme complex then effectively "caps" the growing hemozoin crystal, preventing the addition of further heme units.[9][10]

-

Parasite Death: The inhibition of heme polymerization leads to a buildup of toxic, soluble heme, which induces oxidative stress and ultimately leads to the parasite's death.[12][13]

Structure-Activity Relationships (SAR)

The antimalarial potency of the this compound scaffold is highly dependent on its chemical structure. Modifications to the quinoline ring and the amino side chain can dramatically alter efficacy, particularly against drug-resistant parasite strains.

Key SAR Findings:

-

Quinoline Ring:

-

7-Position: An electron-withdrawing group, specifically chlorine, at the 7-position is considered essential for high antimalarial activity.[6][7] Replacing the 7-chloro group with electron-donating groups (e.g., -OCH₃) or other electron-withdrawing groups (e.g., -NO₂) generally reduces activity.[7] The 7-chloro substituent is crucial for the inhibition of β-hematin formation.[5]

-

Other Positions: Leaving positions C-2, C-3, C-5, C-6, and C-8 unsubstituted is generally optimal for activity.[6][14][15]

-

-

4-Amino Side Chain:

-

Basicity: The basicity of the side chain is critical for the drug's accumulation in the acidic DV. Both the quinoline ring nitrogen and the terminal tertiary amino nitrogen are protonated at the acidic pH of the vacuole.

-

Chain Length: The length of the alkyl chain between the two nitrogen atoms significantly influences activity against resistant strains. Shortening the side chain of chloroquine (which has a four-carbon chain) can restore activity against resistant parasites.[5][15][16]

-

Terminal Amine: The terminal amino group is essential for accumulation. Modifications to the alkyl groups on this nitrogen can modulate lipophilicity and metabolic stability, thereby affecting potency.[7]

-

| Compound/Series | Structural Modification | Activity vs. CQ-Sensitive Strains | Activity vs. CQ-Resistant Strains | Key Insight |

| Chloroquine (CQ) | 7-Cl; 4-carbon side chain with terminal diethylamine. | High (IC₅₀: ~10-20 nM) | Low (IC₅₀: >100 nM) | The gold standard, but ineffective against resistant strains. |

| Amodiaquine (AQ) | Similar to CQ but with a p-hydroxyanilino ring in the side chain. | High | Moderate to High | Remains effective against many CQ-resistant strains, though toxicity is a concern.[4] |

| 7-Position Analogs | Replacement of 7-Cl with other groups (e.g., -H, -OCH₃, -F, -CF₃). | Activity correlates with the electron-withdrawing capacity of the group. | Generally reduced activity compared to 7-Cl. | Confirms the essential nature of an electron-withdrawing halogen at C-7.[16][17] |

| Short-Chain Analogs | Side chain length of 2 or 3 carbons (e.g., N'-(7-chloroquinolin-4-yl)-N,N-diethyl-ethane-1,2-diamine). | High | Significantly Improved | Shortening the linker is a key strategy to overcome chloroquine resistance.[15][16] |

| Bisquinolines (e.g., Piperaquine) | Two this compound cores linked by a spacer. | High | High | Often used in combination therapies (e.g., with artemisinin (B1665778) derivatives). |

Note: IC₅₀ values are approximate and can vary based on the specific P. falciparum strain (e.g., 3D7, Dd2, K1, W2) and assay conditions.

Mechanisms of Resistance

Resistance to 4-aminoquinolines, particularly chloroquine, is primarily associated with reduced accumulation of the drug in the parasite's digestive vacuole.[8] This is mainly caused by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[18] These mutations result in an increased efflux of the protonated drug from the vacuole, preventing it from reaching the high concentrations needed to inhibit hemozoin formation. Mutations in other genes, such as pfmdr1, can also modulate the level of resistance.[18]

Experimental Protocols

Evaluating the antimalarial potential of new this compound derivatives requires standardized in vitro and mechanistic assays.

In Vitro Antimalarial Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against parasite growth in culture. A common method is the SYBR Green I-based fluorescence assay.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., CQ-sensitive 3D7 or CQ-resistant K1 strains) are maintained in human erythrocytes (O+) at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C.

-

Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

-

Assay Plate Setup: In a 96-well plate, 100 µL of parasitized red blood cell culture (1% parasitemia, 2% hematocrit) is added to wells containing 100 µL of the drug dilutions. Controls include non-treated infected cells and uninfected cells.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark for 1-2 hours.

-

Quantification: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence values (proportional to parasite DNA content) are plotted against drug concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Heme Polymerization Inhibition Assay (β-Hematin Formation)

This cell-free assay measures the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin).

Methodology:

-

Reagent Preparation: A solution of hemin (B1673052) (the chloride salt of heme) is prepared by dissolving it in DMSO. A high concentration acetate (B1210297) buffer (e.g., 4.5 M, pH 5.0) is prepared.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, the test compound (dissolved in DMSO) is added to the hemin solution.

-

Initiation of Polymerization: The reaction is initiated by adding the acetate buffer and incubating at a controlled temperature (e.g., 60°C) for several hours to overnight to induce β-hematin formation.

-

Pelleting β-Hematin: After incubation, the mixture is centrifuged at high speed (e.g., 14,000 rpm) to pellet the insoluble β-hematin crystals.

-

Quantification of Free Heme: The supernatant, containing unpolymerized heme, is carefully transferred to a new plate. Its absorbance is measured at ~405 nm using a spectrophotometer.

-

Data Analysis: The amount of heme polymerized is calculated by subtracting the amount of free heme in the supernatant from the total initial amount. The percent inhibition is determined relative to a no-drug control, and IC₅₀ values are calculated.

General Synthesis Route

The synthesis of this compound derivatives is well-established. A common and efficient method involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline (B193633) with a desired aminoalkyl side chain.[4][14]

Typical Two-Step Synthesis:

-

Preparation of Quinoline Core: Substituted anilines are reacted via methods like the Gould-Jacobs reaction to form the 4-hydroxyquinoline (B1666331) ring system.

-

Chlorination and Condensation: The 4-hydroxyquinoline is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the highly reactive 4,7-dichloroquinoline intermediate. This intermediate is subsequently condensed with a selected primary or secondary amine (the side chain) under heat to afford the final this compound product.[4][14]

Conclusion

The this compound core remains a highly relevant and valuable pharmacophore in the fight against malaria. Its well-understood mechanism of action, targeting the parasite's heme detoxification pathway, provides a solid foundation for rational drug design. While resistance has diminished the utility of early prototypes like chloroquine, extensive SAR studies have illuminated key structural modifications—such as altering the side chain length—that can restore and even enhance activity against resistant P. falciparum strains.[15][16] The continued exploration of this chemical space, guided by the principles and methodologies outlined in this guide, holds significant promise for the development of the next generation of cost-effective and potent antimalarial agents.

References

- 1. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. journals.asm.org [journals.asm.org]

- 14. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 15. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships in this compound antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current status of this compound resistance markers 18 years after cessation of chloroquine use for the treatment of uncomplicated falciparum malaria in the littoral coastline region of Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Aminoquinoline Derivatives as Potential Leishmanicidal Agents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminoquinoline derivatives as a promising class of compounds in the development of new therapies for leishmaniasis. It covers their mechanism of action, summarizes key efficacy data, and details relevant experimental protocols.

Introduction: The Pressing Need for Novel Antileishmanial Drugs

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis (kala-azar). Current treatment options are limited by issues such as high toxicity, parenteral administration, long treatment duration, and the emergence of drug-resistant parasite strains. This therapeutic gap underscores the urgent need for the discovery and development of new, safe, and effective leishmanicidal agents.

The this compound scaffold, famously represented by the antimalarial drug chloroquine, has emerged as a privileged structure in medicinal chemistry. Its versatility has led to the exploration of its derivatives against a wide range of pathogens, including Leishmania parasites. These compounds offer several advantages, including a well-understood safety profile, established synthetic routes, and the potential for oral bioavailability.

Proposed Mechanisms of Action

The leishmanicidal activity of this compound derivatives is believed to be multifactorial, targeting several key parasite vulnerabilities. The primary proposed mechanisms include the inhibition of heme detoxification, induction of oxidative stress, and interference with DNA replication.

-

Inhibition of Heme Detoxification: Similar to their action in malaria parasites, 4-aminoquinolines are thought to interfere with the parasite's ability to detoxify heme. Leishmania amastigotes reside within host macrophages and degrade hemoglobin, releasing toxic free heme. The parasite normally neutralizes this heme by sequestering it. 4-aminoquinolines may disrupt this process, leading to an accumulation of toxic heme, which damages parasite membranes and proteins.

-

Induction of Oxidative Stress: These derivatives have been shown to induce the production of reactive oxygen species (ROS) within the parasite. The resulting oxidative stress can lead to damage of vital cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis-like cell death.

-

Inhibition of DNA Topoisomerase: Some this compound derivatives have been found to inhibit the activity of Leishmania DNA topoisomerase I. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and cell cycle arrest, preventing parasite proliferation.

Caption: Key proposed mechanisms of action for this compound derivatives in Leishmania.

Quantitative Efficacy Data

The following tables summarize the in vitro activity of various this compound derivatives against different forms and species of Leishmania, as well as their cytotoxicity against mammalian cells. The Selectivity Index (SI), calculated as the ratio of cytotoxic concentration (CC50) to inhibitory concentration (IC50), is a critical parameter for assessing the therapeutic potential of a compound.

Table 1: In Vitro Activity against Leishmania Promastigotes

| Compound ID | Leishmania Species | IC50 (µM) | Reference |

| Chloroquine | L. donovani | 48.9 ± 2.1 | |

| Primaquine | L. donovani | 9.8 ± 0.5 | |

| TQ-6 | L. amazonensis | 7.8 ± 0.9 | |

| TQ-11 | L. amazonensis | 5.2 ± 0.6 | |

| CQ-dapsone hybrid | L. infantum | 11.2 ± 1.5 |

Table 2: In Vitro Activity against Leishmania Amastigotes (Intracellular)

| Compound ID | Leishmania Species | IC50 (µM) | Reference |

| Chloroquine | L. donovani | 12.1 ± 1.3 | |

| Primaquine | L. donovani | 2.5 ± 0.2 | |

| TQ-6 | L. amazonensis | 4.1 ± 0.5 | |

| TQ-11 | L. amazonensis | 2.9 ± 0.3 | |

| CQ-dapsone hybrid | L. infantum | 3.8 ± 0.4 |

Table 3: Cytotoxicity and Selectivity Index

| Compound ID | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) vs. Amastigotes | Reference |

| Chloroquine | J774A.1 | > 100 | > 8.3 | |

| Primaquine | J774A.1 | 45.2 ± 3.8 | 18.1 | |

| TQ-6 | Peritoneal Macrophages | 85.3 ± 9.2 | 20.8 | |

| TQ-11 | Peritoneal Macrophages | 76.4 ± 8.1 | 26.3 | |

| CQ-dapsone hybrid | THP-1 | > 50 | > 13.2 |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of potential drug candidates. Below are methodologies for key in vitro assays.

-

Parasite Cultivation: Axenically culture Leishmania promastigotes in Schneider's Drosophila medium or M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) at 26°C.

-

Compound Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in the culture medium to obtain the desired test concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).

-

Assay Procedure:

-

Dispense 100 µL of parasite suspension (1 x 10^6 cells/mL) into each well of a 96-well microtiter plate.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).

-

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay. Add 20 µL of resazurin (B115843) solution (0.0125%) to each well and incubate for another 4-6 hours. Measure the fluorescence (Ex/Em: 530/590 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and applying non-linear regression analysis.

-

Macrophage Seeding: Seed murine peritoneal macrophages or a macrophage-like cell line (e.g., J774A.1) into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours.

-

Removal of Free Parasites: Wash the wells with pre-warmed medium to remove non-internalized promastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification:

-

Fix the cells with methanol (B129727) and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the infection index and the percentage of inhibition relative to the untreated control.

-

-

Data Analysis: Calculate the IC50 value using non-linear regression.

The Core Mechanism of 4-Aminoquinolines in Halting Heme Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline class of compounds, with chloroquine (B1663885) as its most prominent member, has been a cornerstone of antimalarial chemotherapy for decades. Their efficacy hinges on a targeted disruption of a critical process in the malaria parasite's life cycle: the detoxification of heme. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of 4-aminoquinolines in inhibiting heme detoxification within Plasmodium falciparum, the deadliest species of human malaria parasite. We will delve into the established principles of their action, present quantitative data on their efficacy, detail key experimental protocols for their study, and visualize the intricate pathways and experimental workflows involved.

The intraerythrocytic stages of the malaria parasite digest copious amounts of host hemoglobin in their acidic food vacuole to obtain essential amino acids.[1] This process, however, liberates large quantities of toxic free heme (ferriprotoporphyrin IX).[1] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin, a process also known as β-hematin formation.[1][2] 4-aminoquinolines exploit this essential detoxification pathway, leading to the accumulation of toxic heme and ultimately, parasite death.[2][3]

The Molecular Mechanism of Action

The antimalarial action of 4-aminoquinolines is a multi-step process that begins with their accumulation in the parasite's acidic food vacuole and culminates in the inhibition of hemozoin formation.

Ion Trapping and Accumulation

4-aminoquinolines are weak bases.[1] This property is crucial for their high accumulation in the acidic environment of the parasite's food vacuole (pH 4.5-5.0).[4] In the neutral pH of the host cell cytoplasm, the unprotonated form of the drug can diffuse across the parasite and vacuolar membranes. Once inside the acidic food vacuole, the this compound becomes protonated. This charged form is less membrane-permeable and is effectively trapped and concentrated within the vacuole, reaching levels several hundred-fold higher than in the surrounding plasma.[3]

Inhibition of Heme Polymerization

The primary mechanism by which 4-aminoquinolines exert their antimalarial effect is through the inhibition of heme polymerization into hemozoin.[5] This inhibition is achieved through a direct interaction with heme molecules. The planar aromatic quinoline (B57606) ring of the drug is thought to form a π-π stacking interaction with the porphyrin ring of heme.[4] This complex formation prevents the heme molecules from being incorporated into the growing hemozoin crystal.[6]

Two main hypotheses for the precise inhibitory mechanism exist:

-

Capping the Growing Crystal: The this compound-heme complex may bind to the surface of the growing hemozoin crystal, effectively capping it and preventing the addition of further heme units.[6]

-

Sequestering Heme in Solution: The drug may form a complex with heme in solution, rendering it unavailable for polymerization.[7]

Regardless of the exact mechanism, the result is the buildup of toxic, free heme within the food vacuole. This accumulation of free heme is thought to exert its parasiticidal effect through several downstream consequences, including the generation of reactive oxygen species (ROS), lipid peroxidation, and damage to cellular membranes and proteins.[3]

dot

Caption: Mechanism of this compound action in the parasite food vacuole.

The Role of Parasite Proteins

While the direct interaction between 4-aminoquinolines and heme is central to their mechanism, the role of parasite proteins in the heme detoxification process has been a subject of intense research and some debate.

-

Plasmodium falciparum Histidine-Rich Protein 2 (PfHRP2): Early studies suggested that PfHRP2 could bind heme and facilitate its polymerization into hemozoin.[8] Chloroquine was shown to inhibit this PfHRP2-mediated process. However, the exact in vivo relevance of PfHRP2 in hemozoin formation remains under discussion, as some studies suggest a more complex interplay with lipids.[8]

-

Heme Detoxification Protein (PfHDP): PfHDP was identified as another protein capable of potently converting heme to hemozoin in vitro.[9] It was proposed to be a key component of a protein complex involved in hemoglobin degradation and hemozoin formation.[9]

-

Lipid-Mediated Hemozoin Formation: A significant body of evidence also points to the crucial role of neutral lipids within the food vacuole in templating and catalyzing hemozoin formation.[8][10] It is now thought that hemozoin formation is likely a two-step process involving both proteins and lipids, where proteins may initially bind and concentrate heme, followed by lipid-mediated crystallization.[8]

Quantitative Analysis of this compound Activity

The efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against P. falciparum cultures and their binding affinity to heme.

| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |

| Chloroquine | 3D7 (CQ-sensitive) | 12.9 - 24.6 | [11][12] |

| K1 (CQ-resistant) | 218.4 - 415.2 | [11][12] | |

| Dd2 (CQ-resistant) | >100 | [11] | |

| Amodiaquine | 3D7 (CQ-sensitive) | 11.9 - 24.6 | [11][12] |

| K1 (CQ-resistant) | 11.3 - 31.6 | [11][12] | |

| Dd2 (CQ-resistant) | 9.6 - 34.3 | [11][12] | |

| Compound 7 | 3D7 (CQ-sensitive) | 110 | [5] |

| K1 (CQ-resistant) | 150 | [5] | |

| TDR 58845 | 3D7 (CQ-sensitive) | <12 | [13] |

| W2 (CQ-resistant) | 89.8 | [13] | |

| TDR 58846 | 3D7 (CQ-sensitive) | <12 | [13] |

| W2 (CQ-resistant) | 35.5 | [13] |

Note: IC50 values can vary between laboratories due to differences in assay conditions.

The Mechanism of Resistance: The Role of PfCRT

The widespread resistance of P. falciparum to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[14][15] PfCRT is a transmembrane protein located in the digestive vacuole membrane.[14] In chloroquine-resistant parasites, mutated PfCRT actively transports protonated chloroquine out of the food vacuole, thereby reducing its concentration at the site of action and diminishing its ability to inhibit hemozoin formation.[16]

dot

Caption: Role of mutated PfCRT in this compound resistance.

Experimental Protocols

β-Hematin Inhibition Assay (Spectrophotometric Method)

This in vitro assay is widely used to screen for compounds that inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Principle: Hematin (B1673048) (the substrate) is induced to polymerize into β-hematin under acidic conditions. Inhibitory compounds prevent this polymerization, leaving more hematin in solution. The amount of remaining hematin is quantified spectrophotometrically after solubilization.

Materials:

-

Hemin (B1673052) chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.4)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)

-

Microplate reader

Procedure:

-

Prepare a stock solution of hemin chloride in DMSO (e.g., 0.5 mg/mL).

-

In a 96-well plate, add 50 µL of the hemin chloride solution to each well.

-

Add 50 µL of the test compound at various concentrations (or DMSO for control) to the wells.

-

Initiate the polymerization by adding 100 µL of sodium acetate buffer to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Wash the pellet with DMSO to remove unreacted heme.

-

Dissolve the β-hematin pellet in a known volume of NaOH (e.g., 200 µL of 0.1 M NaOH).

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the control.

dot

Caption: Workflow for the β-hematin inhibition assay.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence)

This cell-based assay is a standard method for determining the IC50 values of antimalarial compounds against P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth. A reduction in fluorescence in the presence of a drug indicates inhibition of parasite proliferation.[17][18]

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Complete parasite culture medium

-

Human erythrocytes

-

Test compounds

-

96-well black microplates

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Prepare a parasite culture with a starting parasitemia of ~0.5% and 2% hematocrit.

-

Add 100 µL of the parasite culture to each well of a 96-well plate containing pre-dispensed test compounds at various concentrations.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]

-

Calculate the IC50 values from the dose-response curves.

Conclusion

The 4-aminoquinolines remain a critical class of antimalarial compounds, and a thorough understanding of their mechanism of action is paramount for the development of new drugs that can overcome existing resistance. Their ability to accumulate in the parasite's food vacuole and inhibit the crucial process of heme detoxification by interacting with heme is a well-established principle. While the precise roles of parasite proteins in hemozoin formation are still being fully elucidated, the direct inhibition of heme polymerization remains the central tenet of this compound activity. The experimental protocols detailed herein provide robust methods for the continued investigation and discovery of novel antimalarial agents that target this vital parasite pathway. The challenge for the future lies in designing new 4-aminoquinolines that can evade the resistance mechanisms, primarily the efflux mediated by mutated PfCRT, to restore the efficacy of this important drug class.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Hemozoin formation in malaria: a two-step process involving histidine-rich proteins and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipid Membrane-Mediated Hemozoin Formation: The Effects of Physical Properties and Evidence of Membrane Surrounding Hemozoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pajols.org [pajols.org]

- 15. PfCRT and its role in antimalarial drug resistance. | Semantic Scholar [semanticscholar.org]

- 16. A novel this compound chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. iddo.org [iddo.org]

Methodological & Application

Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoquinoline derivatives are a significant class of heterocyclic compounds that form the scaffold of numerous therapeutic agents.[1][2] Renowned for their potent antimalarial activity, exemplified by drugs like chloroquine (B1663885) and amodiaquine, their biological applications have expanded to include anticancer, anti-inflammatory, and antiviral properties.[1][2] The growing interest in these compounds necessitates efficient and rapid synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating methods by dramatically reducing reaction times and often improving product yields.[3][4][5]

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of this compound derivatives, focusing on the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline (B193633) and various amines. It also includes a comparative analysis of microwave versus conventional heating methods and an overview of the signaling pathways implicated in the anticancer activity of these derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactants and solvent, leading to a rapid increase in temperature.[5] This localized heating often results in:

-

Reduced Reaction Times: Reactions that typically take several hours or even days under conventional heating can often be completed in minutes.[3][4][5]

-

Increased Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to higher yields of the desired product.[3][4]

-

Improved Purity: Cleaner reaction profiles often simplify purification processes.

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.

Data Presentation: Microwave vs. Conventional Synthesis

The following table summarizes the comparative data for the synthesis of various this compound derivatives, highlighting the significant improvements achieved with microwave-assisted synthesis.

| Amine | Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Aniline | N-phenylquinolin-4-amine | 12 h, 37.3% | 20 min, 96.5% | [6] |

| Various Alkylamines (Primary & Secondary), Anilines, and Amine-N-heteroarenes | Corresponding 4-aminoquinolines | >24 h (for some) | 20-30 min, 80-95% | [1] |

| Various Amines | 2-Arylquinazolin-4-amines | 4 h | 10-30 min | [7] |

| 2-Aminophenylketone and Cyclic Ketone | Quinoline (B57606) derivative | Several days, very poor yield | 5 min, excellent yield | [4] |

| 2-Acethoxymethyl quinoline derivatives | 2-Acethoxymethyl quinoline derivatives | 4 h, 40-80% | 15-35 min, 60-100% | [3] |

Experimental Protocols

General Workflow for Microwave-Assisted Synthesis of this compound Derivatives

The following diagram illustrates the general workflow for the synthesis of this compound derivatives using both conventional and microwave-assisted methods.

Caption: A simplified workflow comparing the steps involved in quinoline synthesis via conventional heating versus microwave irradiation.

Protocol 1: Microwave-Assisted Synthesis of N-Substituted-4-aminoquinolines

This protocol is a general procedure for the reaction of 4,7-dichloroquinoline with various amines.

Materials:

-

4,7-dichloroquinoline

-

Primary or secondary amine (e.g., aniline, butylamine, piperidine)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide (B78521) (for aryl/heteroarylamines) or other suitable base (for secondary amines)

-

Microwave reactor

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 equivalent) in DMSO.

-

Add the desired primary or secondary amine (1.2-2.0 equivalents).

-

For reactions with secondary amines, add a suitable base. For aryl or heteroarylamines, a stronger base like sodium hydroxide may be required. No extra base is needed for primary amines.[1]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a temperature ranging from 140°C to 180°C for 20-30 minutes.[1] The optimal temperature and time should be determined for each specific substrate.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Biological Applications and Signaling Pathways